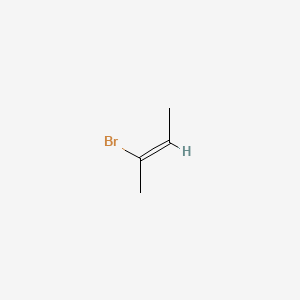
CID 101614909
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Compound “CID 101614909” is known as 2-Methylpentanal, also referred to as 2-Methylvaleraldehyde. It is an organic compound with the molecular formula CH₃CH₂CH₂CH(CH₃)CHO. This compound is primarily used as an intermediate in the production of pharmaceuticals and fragrances.
Synthetic Routes and Reaction Conditions:
Cross-Aldol Condensation: One method involves the cross-aldol condensation reaction of 2-Methylpentanal with propanal to form 2,4-dimethylhept-2-enal.
Oxidation: Another method involves the oxidation of 2-Methylpentanal with azidotrimethylsilane and chromic anhydride in dichloromethane (CH₂Cl₂).
Industrial Production Methods:
- The industrial production of 2-Methylpentanal typically involves the catalytic hydrogenation of 2-Methylpentenoic acid or its esters. This process is carried out under high pressure and temperature conditions to achieve high yields and purity.
Types of Reactions:
Oxidation: 2-Methylpentanal can be oxidized to form 2-Methylpentanoic acid using oxidizing agents such as potassium permanganate or chromic acid.
Reduction: It can be reduced to 2-Methylpentanol using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the formyl group (CHO) is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Various nucleophiles depending on the desired product.
Major Products Formed:
Oxidation: 2-Methylpentanoic acid.
Reduction: 2-Methylpentanol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
2-Methylpentanal has several applications in scientific research:
Chemistry: It is used as an intermediate in organic synthesis, particularly in the production of complex molecules for pharmaceuticals and fragrances.
Biology: The compound is studied for its interactions with biological systems, particularly its role in olfactory perception.
Medicine: It serves as a precursor in the synthesis of various pharmaceutical compounds.
Industry: 2-Methylpentanal is used in the manufacture of fragrances, flavors, and other specialty chemicals.
Mecanismo De Acción
2-Methylpentanal primarily targets olfactory receptors in the nose, playing a crucial role in the perception of smell. The compound interacts with these receptors by binding to specific sensory receptors in the olfactory system, thereby triggering a signal transduction pathway that results in the perception of a particular odor.
Comparación Con Compuestos Similares
2-Methylbutanal: Similar in structure but with one less carbon atom in the chain.
3-Methylpentanal: Similar in structure but with the methyl group attached to the third carbon atom instead of the second.
Comparison:
2-Methylpentanal vs. 2-Methylbutanal: 2-Methylpentanal has a longer carbon chain, which can affect its boiling point, reactivity, and olfactory properties.
2-Methylpentanal vs. 3-Methylpentanal: The position of the methyl group can influence the compound’s reactivity and the types of reactions it undergoes. .
Propiedades
InChI |
InChI=1S/2CN.Zn/c2*1-2; |
Source


|
|---|---|---|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VJHHEOJUJAQMPF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[C]#N.[C]#N.[Zn] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2N2Zn |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
117.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
557-21-1 |
Source


|
| Record name | Zinc cyanide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=557-21-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.









![3-[1-Hydroxy-2-(methylamino)ethyl]phenol](/img/structure/B7769291.png)




